
Phosphorobromidochloridous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorobromidochloridous acid is a unique chemical compound characterized by the presence of phosphorus, bromine, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidochloridous acid typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+Br2→PBrCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Phosphorobromidochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one of its halogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorobromidochloridic acid, while substitution reactions may produce various organophosphorus compounds.
科学的研究の応用
Phosphorobromidochloridous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphorobromidochloridous acid involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
類似化合物との比較
Phosphorobromidochloridous acid can be compared with other similar compounds, such as:
Phosphorochloridous acid: Contains chlorine atoms but lacks bromine.
Phosphorobromidous acid: Contains bromine atoms but lacks chlorine.
Phosphorofluoridous acid: Contains fluorine atoms instead of bromine or chlorine.
Uniqueness: The presence of both bromine and chlorine atoms in this compound gives it unique reactivity and properties compared to its analogs. This dual halogenation allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
25758-01-4 |
|---|---|
分子式 |
BrClHOP |
分子量 |
163.34 g/mol |
IUPAC名 |
bromo(chloro)phosphinous acid |
InChI |
InChI=1S/BrClHOP/c1-4(2)3/h3H |
InChIキー |
LVYAGFRXVYBUGW-UHFFFAOYSA-N |
正規SMILES |
OP(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


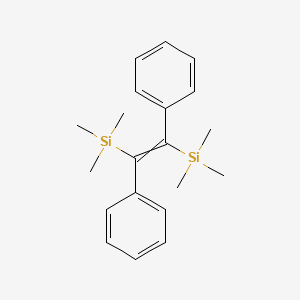
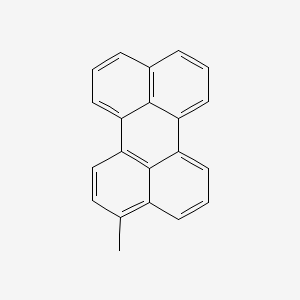
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
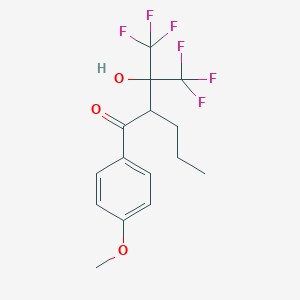
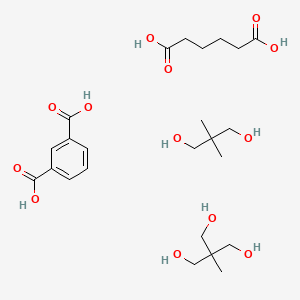

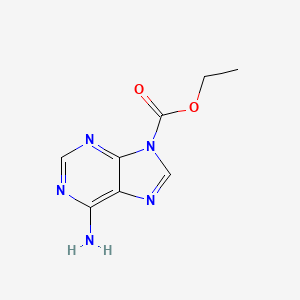
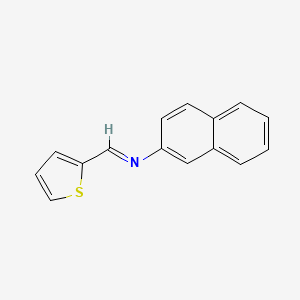
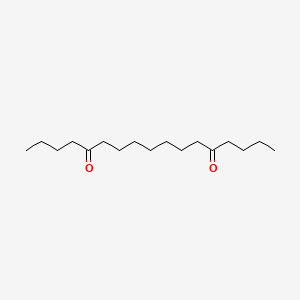

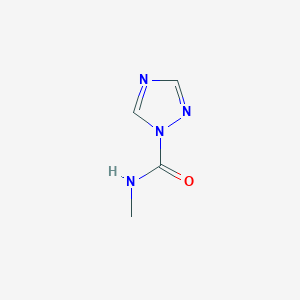
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

